molecular formula C19H12N2O4 B7747763 methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate

Cat. No.: B7747763
M. Wt: 332.3 g/mol
InChI Key: AMUAHTSEOPSHQE-UHFFFAOYSA-N
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Description

Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of methyl 2-(2-cyanoacetamido)benzoate with 2-(2-oxoindol-3-ylidene)malononitrile under reflux in ethanol in the presence of piperidine . This reaction yields the desired compound through a condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic derivatives, such as spiro[indoline-3,4-pyridine] derivatives .

Scientific Research Applications

Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate involves its interaction with molecular targets through its cyano and indene moieties. These interactions can lead to the formation of stable complexes with biological molecules, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is unique due to its combination of a cyano group, an indene moiety, and a benzoate ester. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research .

Properties

IUPAC Name

methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c1-25-19(24)13-8-4-5-9-14(13)21-15(10-20)16-17(22)11-6-2-3-7-12(11)18(16)23/h2-9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAHTSEOPSHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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